molecular formula C18H16FN3O3 B2768975 2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 954719-95-0

2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2768975
CAS RN: 954719-95-0
M. Wt: 341.342
InChI Key: DUTGQVMUJUELHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has shown potential in various scientific research applications.

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Receptor Imaging

The compound 2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)acetamide, due to its structural characteristics, shares similarities with molecules that have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). For example, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoromethyl-5-methoxybenzyl)acetamide and its fluorinated analogs have demonstrated high affinity for PBR, highlighting the potential of related compounds in the development of diagnostic tools for brain imaging. The ex vivo autoradiograms of such compounds in rat brains have shown high radioactivity in regions with dense PBR presence, suggesting their utility in neuroimaging applications (Zhang et al., 2003).

Antimicrobial Agents

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. For instance, synthesis and evaluation of 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and their derivatives demonstrated significant antimicrobial activity against a broad spectrum of bacterial and fungal strains. The presence of fluorine atoms and the oxadiazole ring structure were identified as key factors enhancing antimicrobial potency, indicating that similar compounds could serve as effective antimicrobial agents (Parikh & Joshi, 2014).

Anti-inflammatory and Anticancer Activities

Derivatives of this compound have been explored for their potential anti-inflammatory and anticancer activities. A study on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives showed significant anti-inflammatory activity, with some compounds exhibiting promising results against inflammatory markers. This suggests the potential of this compound and its analogs in developing new anti-inflammatory agents (Sunder & Maleraju, 2013). Additionally, these compounds have shown promising results in anticancer activity screenings, suggesting their potential application in cancer therapy research.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-24-15-8-4-13(5-9-15)11-17-21-22-18(25-17)20-16(23)10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTGQVMUJUELHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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